

# Physicochemical Profile & Molecular Weight Analysis[2][3]

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## Compound of Interest

Compound Name: 1-Methyl-4-phenyl-4-piperidinol-d5

CAS No.: 1346601-71-5

Cat. No.: B125449

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The accurate molecular weight of a deuterated standard is paramount for establishing the precursor ion (

) in mass spectrometry.[1][2]

Table 1: Comparative Physicochemical Data

Property	Parent Compound	Deuterated Analog (IS)
Compound Name	1-Methyl-4-phenyl-4-piperidinol	1-Methyl-4-phenyl-4-piperidinol-d5
CAS Number	4972-68-3	1346601-71-5
Molecular Formula		
Monoisotopic Mass	191.1310 Da	196.1624 Da
Average Mol.[1][2][3] Weight	191.27 g/mol	196.30 g/mol
Deuteration Site	N/A	Phenyl Ring ( )
Appearance	White to Off-White Solid	White Solid
Solubility	DMSO, Methanol, Chloroform	DMSO, Methanol

Molecular Weight Calculation Logic: The shift in molecular weight is derived from the substitution of five hydrogen atoms (

, approx.[1][2] 1.0078 Da) on the phenyl ring with five deuterium atoms (

, approx.[1][2] 2.0141 Da).[1][2]

- .[1][2]
- .[1][2]

## Synthesis & Structural Integrity[1][2]

The synthesis of the d5-analog typically mirrors the Grignard reaction used for the parent, but substitutes bromobenzene with bromobenzene-d5.[1][2]

Reaction Pathway:

- Reagents: 1-Methyl-4-piperidone + Phenylmagnesium bromide-d5 (formed from Bromobenzene-d5 + Mg).[1][2]
- Mechanism: Nucleophilic addition of the Grignard reagent to the ketone carbonyl at the 4-position of the piperidine ring.[1][2]
- Hydrolysis: Acidic workup yields the tertiary alcohol.[1][2]

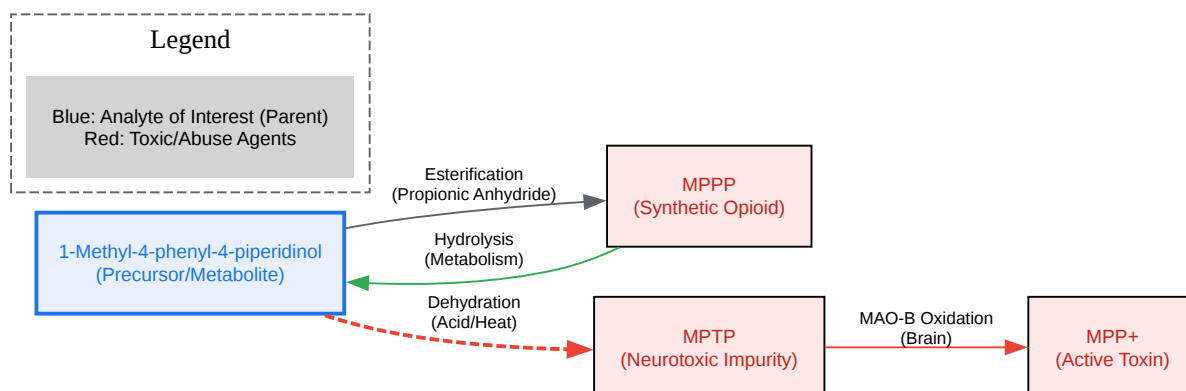
Stability Note: The tertiary alcohol group is sensitive to dehydration under acidic conditions and high heat, which converts the compound into MPTP-d5 (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5).[1][2]

- Critical Safety Warning: MPTP is a potent neurotoxin that causes permanent Parkinsonian symptoms.[1][2][4] While the alcohol (piperidinol) itself is less toxic, accidental dehydration during handling or GC-MS injection port heating can generate the neurotoxin.[1][2] LC-MS is preferred over GC-MS to avoid thermal dehydration.[1][2]

## Metabolic & Forensic Context[1][2]

Understanding the relationship between the piperidinol, MPPP, and MPTP is essential for interpreting toxicological data.[1][2] The piperidinol is often found in biological matrices as a

marker of MPPP abuse or MPTP exposure.[1][2]



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Figure 1: The chemical relationship between the piperidinol analyte, the opioid MPPP, and the neurotoxin MPTP.[1][2][5] The d5-analog is used to quantify the "Piperidinol" node.[1][2]

## Analytical Protocol: LC-MS/MS Quantitation

This protocol utilizes the d5-analog as an Internal Standard to correct for matrix effects and recovery losses in plasma or brain tissue samples.[1][2]

### A. Sample Preparation (Liquid-Liquid Extraction)

- Aliquot: Transfer 100  $\mu$ L of biological matrix (plasma/tissue homogenate) to a glass tube.
- IS Spiking: Add 10  $\mu$ L of **1-Methyl-4-phenyl-4-piperidinol-d5** working solution (100 ng/mL in MeOH).
  - Why: Deuterated IS must be added before extraction to track recovery.[1][2]
- Basification: Add 50  $\mu$ L of 0.1 M NaOH.
  - Causality: The piperidinol is a tertiary amine (

).[1][2] High pH ensures the molecule is uncharged (neutral), maximizing extraction into the organic solvent.[1][2]

- Extraction: Add 1 mL of Ethyl Acetate:Hexane (9:1). Vortex for 5 mins; Centrifuge at 4000g for 10 mins.
- Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 100 µL Mobile Phase A/B (50:50).

## B. LC-MS/MS Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]
- Mobile Phase:
  - A: 0.1% Formic Acid in Water (Proton source for ionization).[1][2]
  - B: 0.1% Formic Acid in Acetonitrile.[1][2]
- Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

Table 2: MRM Transitions for Quantitation

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Role
Analyte	192.1 ( )	174.1 ( )	20	Quantifier
192.1	134.1	35	Qualifier	
IS (d5)	197.2 ( )	179.2 ( )	20	Internal Standard

Note: The primary fragmentation pathway involves the loss of water (18 Da), creating a tetrahydropyridine cation.[1][2] For the d5-IS, this loss retains the deuterated phenyl ring, shifting the fragment from 174 to 179.[1][2]

## References

- National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 78670, 1-Methyl-4-phenylpiperidin-4-ol. Retrieved from [[Link](#)]
- Dove Research & Analytics. (n.d.).[1][2] Isotope Labeled Standards: **1-Methyl-4-phenyl-4-piperidinol-d5** (CAS 1346601-71-5).[1][2][6] Retrieved from [[Link](#)]
- World Health Organization (WHO). (2022).[1][2] Expert Committee on Drug Dependence: MPPP Review. Retrieved from [[Link](#)]

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## Sources

1. 1-Methyl-4-phenylpiperidin-4-ol | C<sub>12</sub>H<sub>17</sub>NO | CID 78670 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
  2. [caymanchem.com](https://caymanchem.com) [[caymanchem.com](https://caymanchem.com)]
  3. Products by Alphabet - Dove Research & Analytics Laboratory [[doverresearchlab.com](https://doverresearchlab.com)]
  4. MPPP - Expert Committee on Drug Dependence Information Repository [[ecddrepository.org](https://ecddrepository.org)]
  5. Piperidine, 1-methyl-4-phenyl- | C<sub>12</sub>H<sub>17</sub>N | CID 202391 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
  6. All Products - Dove Research & Analytics Laboratory [[doverresearchlab.com](https://doverresearchlab.com)]
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